molecular formula C19H13BrN2O2 B13880577 Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate

Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate

Cat. No.: B13880577
M. Wt: 381.2 g/mol
InChI Key: PIZWHJFNSKZZJA-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated pyridoindole core, which is a significant structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification steps such as recrystallization and chromatography are optimized for large-scale production .

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate is unique due to its brominated pyridoindole structure, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate

InChI

InChI=1S/C19H13BrN2O2/c1-24-19(23)14-4-2-3-5-16(14)22-17-7-6-12(20)10-15(17)13-8-9-21-11-18(13)22/h2-11H,1H3

InChI Key

PIZWHJFNSKZZJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=NC=C4

Origin of Product

United States

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